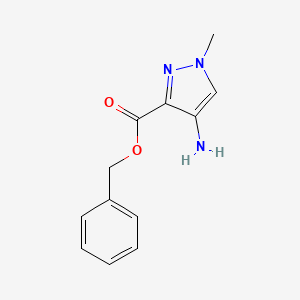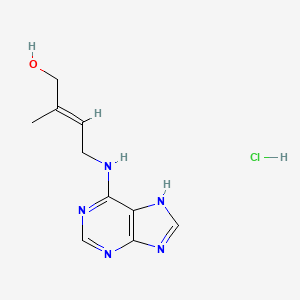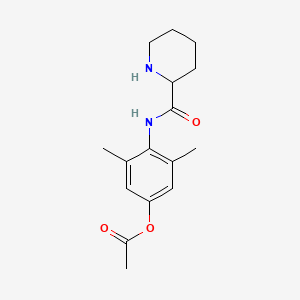
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-(1,2,3-Thiadiazol-4-ylmethyl)pyrrolidin-3-amin ist eine heterocyclische Verbindung, die einen Pyrrolidinring und einen Thiadiazolring enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Methyl-N-(1,2,3-Thiadiazol-4-ylmethyl)pyrrolidin-3-amin beinhaltet typischerweise die Reaktion eines Pyrrolidinderivats mit einem Thiadiazolderivat. Eine gängige Methode beinhaltet die Alkylierung von 1-Methylpyrrolidin-3-amin mit einem geeigneten Thiadiazolderivat unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem polaren Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind jedoch für die Großproduktion optimiert. Dazu gehören der Einsatz von Durchflussreaktoren, automatisierten Syntheseanlagen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
1-Methyl-N-(1,2,3-Thiadiazol-4-ylmethyl)pyrrolidin-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Thiadiazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Nucleophile wie Amine oder Thiole in polaren Lösungsmitteln wie DMF oder DMSO.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduzierte Derivate mit weniger Doppelbindungen oder sauerstoffhaltigen Gruppen.
Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die Wasserstoffatome ersetzen.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-(1,2,3-Thiadiazol-4-ylmethyl)pyrrolidin-3-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen oder antikanzerogenen Eigenschaften.
Medizin: Als potenzieller Medikamentenkandidat für verschiedene therapeutische Anwendungen untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-N-(1,2,3-Thiadiazol-4-ylmethyl)pyrrolidin-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Ziele hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und der molekularen Struktur der Verbindung ab.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methyl-N-(1,2,3-Thiadiazol-4-ylmethyl)pyrrolidin-2-amin: Ähnliche Struktur, jedoch mit einer anderen Position der Aminogruppe.
1-Methyl-N-(1,2,3-Thiadiazol-4-ylmethyl)pyrrolidin-4-amin: Ähnliche Struktur, jedoch mit einer anderen Position der Aminogruppe.
1-Methyl-N-(1,2,3-Thiadiazol-4-ylmethyl)pyrrolidin-3-ol: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe anstelle einer Aminogruppe.
Einzigartigkeit
1-Methyl-N-(1,2,3-Thiadiazol-4-ylmethyl)pyrrolidin-3-amin ist aufgrund seiner spezifischen Kombination aus einem Pyrrolidinring und einem Thiadiazolring einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C8H14N4S |
|---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
1-methyl-N-(thiadiazol-4-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4S/c1-12-3-2-7(5-12)9-4-8-6-13-11-10-8/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
HHGSMYQPGCDRRE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)NCC2=CSN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)





![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)





![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
